molecular formula C9H9ClN2O2 B1270347 n'-(2-Chloroacetyl)benzohydrazide CAS No. 50677-24-2

n'-(2-Chloroacetyl)benzohydrazide

Cat. No.: B1270347
CAS No.: 50677-24-2
M. Wt: 212.63 g/mol
InChI Key: WGMBYJNNXDASJS-UHFFFAOYSA-N
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Description

N’-(2-Chloroacetyl)benzohydrazide: is an organic compound with the molecular formula C₉H₉ClN₂O₂ and a molecular weight of 212.64 g/mol . It is a derivative of benzohydrazide, where the hydrazide group is substituted with a 2-chloroacetyl group. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-(2-Chloroacetyl)benzohydrazide can be synthesized through the reaction of benzohydrazide with 2-chloroacetyl chloride. The reaction typically involves the following steps :

  • Dissolve benzohydrazide in acetonitrile.
  • Add a solution of 2-chloroacetyl chloride in acetonitrile dropwise to the benzohydrazide solution under an ice bath.
  • Maintain the reaction mixture at a low temperature to control the reaction rate.
  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production methods for N’-(2-Chloroacetyl)benzohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N’-(2-Chloroacetyl)benzohydrazide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Condensation reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as primary amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate nucleophilic substitution.

    Condensation reactions: Aldehydes or ketones in the presence of an acid catalyst (e.g., hydrochloric acid) can promote condensation reactions.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

    Nucleophilic substitution: Substituted benzohydrazides.

    Condensation reactions: Hydrazones and hydrazides.

    Oxidation and reduction: Various oxidized or reduced derivatives of N’-(2-Chloroacetyl)benzohydrazide.

Scientific Research Applications

N’-(2-Chloroacetyl)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in proteomics research to study protein modifications and interactions.

    Industry: N’-(2-Chloroacetyl)benzohydrazide is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-Chloroacetyl)benzohydrazide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroacetyl group can react with amino groups in proteins, leading to the formation of stable adducts. This property makes it useful in studying protein modifications and interactions. The hydrazide group can also participate in various chemical reactions, further contributing to its versatility in research applications.

Comparison with Similar Compounds

N’-(2-Chloroacetyl)benzohydrazide can be compared with other similar compounds, such as:

    Benzohydrazide: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.

    2-Chloroacetylhydrazine: Lacks the benzoyl group, which affects its chemical properties and reactivity.

    N’-(2-Bromoacetyl)benzohydrazide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different reactivity and applications.

The uniqueness of N’-(2-Chloroacetyl)benzohydrazide lies in its combination of the benzoyl and chloroacetyl groups, which confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N'-(2-chloroacetyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-6-8(13)11-12-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMBYJNNXDASJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353151
Record name n'-(2-chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50677-24-2
Record name n'-(2-chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 500 g (3.67 mol) of benzenecarbohydrazide in 3.75 liters of THF was heated to reflux, whereupon the benzenecarbohydrazide dissolved. 497.7 g (4.41 mol) of chloroacetyl chloride, dissolved in 125 ml of THF, were added dropwise to this solution, and the solution was stirred under reflux for another 30 min. After the reaction had gone to completion, (monitored by TLC, mobile phase dichloromethane/methanol 9:1), 22.5 liters of water and 10 liters of ethyl acetate were added and the mixture was adjusted to pH 7 with solid sodium bicarbonate. The aqueous phase was extracted once with 2.5 liters of ethyl acetate. The combined organic phases were dried and the solution was then concentrated to dryness under reduced pressure. The white solid obtained was dissolved in a 1:1 mixture of dichloromethane and methanol and applied to 3 kg of silica gel. Using two portions of silica gel (8 kg each), the product was chromatographed using initially 50 liters of dichloromethane/ethyl acetate 7:3 and then 125 liters of dichloromethane/ethyl acetate 1:1 as mobile phase. Concentration of the product fractions gave 424 g (1.99 mol, 54% of theory) of the title compound as a white solid.
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
3.75 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
497.7 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
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Quantity
22.5 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
Quantity
0 (± 1) mol
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Reaction Step Seven
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0 (± 1) mol
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

A suspension of 500 g (3.67 mol) of benzenecarbohydrazide in 3.75 liters of THF was heated at reflux, where the benzenecarbohydrazide went into solution. 497.7 g (4.41 mol) of chloroacetyl chloride, dissolved in 125 ml of THF, were added dropwise to this solution, and the solution was stirred under reflux for 30 min. After the reaction had gone to completion (monitored by TLC, mobile phase dichloromethane/methanol 9:1), 22.5 liters of water and 10 liters of ethyl acetate were added to the reaction mixture, and the pH was adjusted to pH 7 using solid sodium bicarbonate. The aqueous phase was extracted once with 2.5 liters of ethyl acetate. The combined organic phases were dried and the solution was then concentrated to dryness under reduced pressure. The white solid obtained was dissolved in a 1:1 mixture of dichloromethane and methanol and applied to 3 kg of silica gel. The product was chromatographed on two portions of silica gel (in each case 8 kg) initially with 50 liters of dichloromethane/ethyl acetate 7:3 and then with 125 liters of dichloromethane/ethyl acetate 1:1 as mobile phase. Concentration of the product fractions gave 424 g (1.99 mol, 54% of theory) of the title compound as a white solid.
Quantity
10 L
Type
solvent
Reaction Step One
Name
Quantity
22.5 L
Type
solvent
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
3.75 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
497.7 g
Type
reactant
Reaction Step Five
Name
Quantity
125 mL
Type
solvent
Reaction Step Five
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
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Synthesis routes and methods III

Procedure details

1-Benzoyl-2-(chloroacetyl)hydrazine (850 mg, 54%) was prepared from benzhydrazide (1.00 g, 7.34 mmol) and chloroacetyl chloride (0.58 mL, 7.34 mmol, 1 equiv) using general procedure. Compound No. 78 (300 mg, 51%) was prepared from 1-(3,3-diphenyipropyl)homopiperazine (100 mg, 0.34 mmol) and 1-benzoyl-2-(chloroacetylhydrazine (80 mg, 0.38 mmol) employing general alkylation procedure. TLC Rf=0.44 (10% CH3OH—CH2Cl2), RPLC tR=5.85 min (>85%), 220 nm (Method B): ESI/MS m/e 471.3 (M++H, C29H34N4O2).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
1-(3,3-diphenyipropyl)homopiperazine
Quantity
100 mg
Type
catalyst
Reaction Step Two
Name
CH3OH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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